molecular formula C15H14N4O3 B11264578 3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B11264578
M. Wt: 298.30 g/mol
InChI Key: RANGHWROVSLKHK-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of benzodioxole, pyrazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: This can be synthesized by the reaction of hydrazine with a β-diketone.

    Construction of the Oxadiazole Ring: This can be formed by the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole: Lacks the pyrazole moiety.

    5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole: Lacks the benzodioxole moiety.

    3-(1,3-benzodioxol-5-yl)-5-phenyl-1,2,4-oxadiazole: Contains a phenyl group instead of the pyrazole moiety.

Uniqueness

The uniqueness of 3-(1,3-benzodioxol-5-yl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole lies in its combination of three distinct moieties, which may confer unique chemical and biological properties. This combination can lead to novel interactions with biological targets or unique material properties.

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H14N4O3/c1-8(2)10-6-11(18-17-10)15-16-14(19-22-15)9-3-4-12-13(5-9)21-7-20-12/h3-6,8H,7H2,1-2H3,(H,17,18)

InChI Key

RANGHWROVSLKHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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